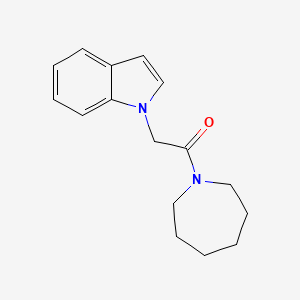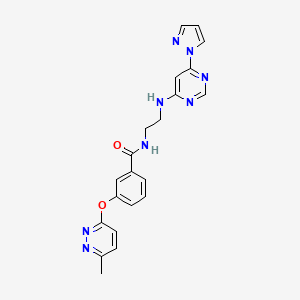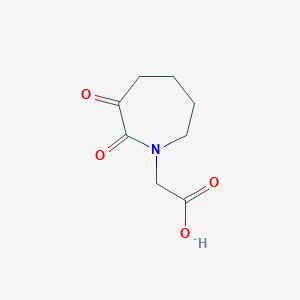
4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a phenolic compound, which means it contains a phenol group - a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . It also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The methoxy group (-OCH3) and the chloro group (-Cl) are substituents on the phenol and pyrazole rings .
Molecular Structure Analysis
The molecular structure of this compound would be based on the phenol, pyrazole, methoxy, and chloro groups mentioned above. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
Phenolic compounds like this one can undergo a variety of chemical reactions, including electrophilic aromatic substitution and oxidation . The pyrazole ring can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Phenolic compounds generally have higher boiling points than their hydrocarbon counterparts due to the ability to form hydrogen bonds . The presence of the chloro and methoxy groups could also affect the compound’s polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Data Analysis
A study conducted by Viji, A. et al. (2020) focused on the molecular structure and spectroscopic data of a compound structurally similar to 4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol. They utilized Density Functional Theory (DFT) for obtaining molecular structure and spectroscopic data, including vibrational spectra and fundamental vibrations. The study also delved into molecular parameters like bond length and bond angle, and conducted molecular electrostatic potential (MEP), HOMO - LUMO, Fukui functions, RDG, and ELF analyses. This comprehensive study provides valuable insights into the compound's molecular properties (Viji et al., 2020).
Hydrogen-Bonded Molecular Chains
Trilleras, J. et al. (2005) explored the molecular structure of a compound closely related to 4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol. They discovered that molecules of this compound are linked into chains by means of a single C-H...O hydrogen bond. This research sheds light on the potential for forming organized molecular structures through hydrogen bonding, which is crucial for understanding the compound's chemical behavior and applications (Trilleras et al., 2005).
Antimicrobial Activity
Patel, P. et al. (2013) synthesized a series of compounds, including one structurally similar to the target compound, and evaluated their antimicrobial activity. The synthesized products showed promising results against various bacterial and fungal strains. This study indicates the potential of these compounds in developing new antimicrobial agents (Patel et al., 2013).
Microwave-Assisted Synthesis and Molecular Docking
Ashok, D. et al. (2016) researched the microwave-assisted synthesis of novel compounds related to 4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol. They also conducted molecular docking studies for inhibition of the DNA gyrase enzyme, indicating potential applications in antimicrobial therapy (Ashok et al., 2016).
Quantum Chemical Calculations and Biological Activity
Another study by Viji, A. et al. (2020) analyzed the compound through quantum chemical methods and vibrational spectral techniques. Their focus was on the biological applications, including antimicrobial activity, and molecular docking to identify interaction with proteins. This study provides a deeper understanding of the biological applications and stability of the molecule (Viji et al., 2020).
Corrosion Inhibition
A study by Lgaz, H. et al. (2020) demonstrated the use of pyrazoline derivatives, related to the target compound, in enhancing mild steel resistance in hydrochloric acid, indicating potential applications in corrosion inhibition (Lgaz et al., 2020).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials. If it has interesting chemical reactivity, it could be studied for use in chemical synthesis .
Propiedades
IUPAC Name |
4-chloro-2-[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-16-5-3-2-4-11(16)13-9-14(19-18-13)12-8-10(17)6-7-15(12)20/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPSYSMSVZTOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopropyl-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2688848.png)
![7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2688850.png)

![6-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2688853.png)


![N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide](/img/structure/B2688856.png)

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide](/img/structure/B2688859.png)



![5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2688868.png)
